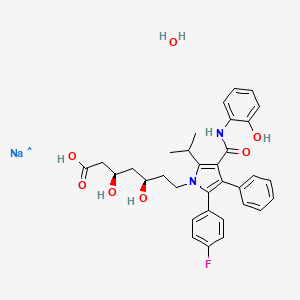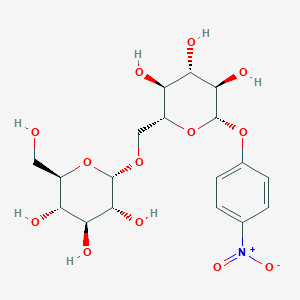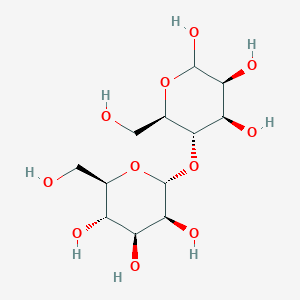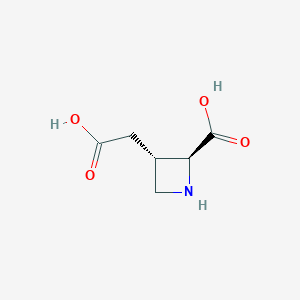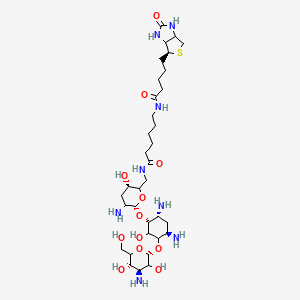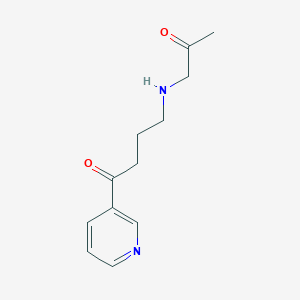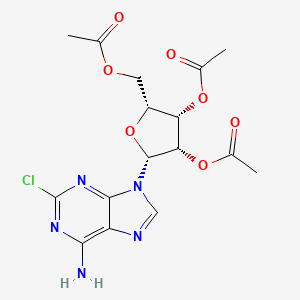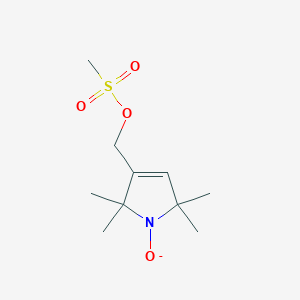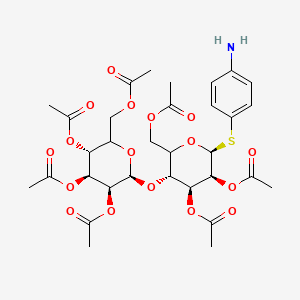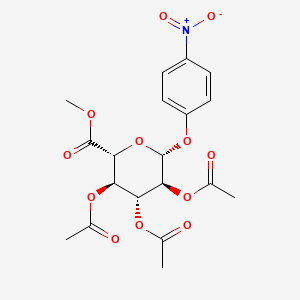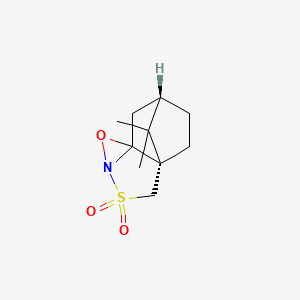
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves several key steps starting from camphor or camphorsulfonic acid. One method involves converting the camphorsulfonic acid to its corresponding acid chloride, then to the sulfonamide, followed by transformation into the sulfonylimine and finally to the oxaziridine through oxidation. This process demonstrates the preservation of absolute configuration while reversing the sign of optical rotation at different stages (Cermak & Wiemer, 1999). Efficient large-scale synthesis procedures have also been reported, offering high yields of chiral oxidizing reagents from camphorsulfonyl imine (Mergelsberg et al., 1992).
Molecular Structure Analysis
The molecular structure of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine has been elucidated through various analytical techniques, including X-ray crystallography. These studies have confirmed its chiral structure and have been fundamental in understanding its reactivity and selectivity in chemical reactions (Meladinis et al., 1989).
Chemical Reactions and Properties
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is highly efficient in the asymmetric oxidation of sulfides to sulfoxides and for the hydroxylation of enolates, often achieving high enantioselectivities. The chemical's properties allow for its use in a wide range of enantioselective oxidations, making it a valuable tool in the synthesis of chiral molecules (Davis et al., 1992).
Physical Properties Analysis
The physical properties of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, including its melting point, boiling point, and solubility in various solvents, are critical for its handling and application in laboratory settings. However, specific details on these properties require further exploration in the literature.
Chemical Properties Analysis
The chemical properties of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, such as its reactivity with different functional groups, stability under various conditions, and its role in catalysis, are of significant interest. Its ability to act as an electrophilic oxidant with high enantioselectivity is particularly noteworthy. Studies have shown that the compound's efficiency and selectivity as an oxidizing agent are not directly correlated with its redox potential or NMR chemical shifts, suggesting that steric effects play a crucial role in its behavior (Meladinis et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used in the synthesis of optically active derivatives from camphorsulfonic acid. This process demonstrates the relationship between absolute configuration and optical rotation, with applications in practical organic laboratory experiments (Cermak & Wiemer, 1999).
Asymmetric Synthesis
This compound plays a role in the asymmetric synthesis of proton pump inhibitors. It activates prochiral sulfide, enhancing reactivity and enantioselectivity (Mahale et al., 2010).
Antifungal Synthesis
It is used for preparing key intermediates in the synthesis of azole antifungals, demonstrating excellent enantiomeric excess and high chemical yield (Gala et al., 1996).
Chiral Synthesis
The compound is involved in the chiral synthesis of various compounds, such as α-hydroxy phosphonates, through enantioselective hydroxylation (Pogatchnik & Wiemer, 1997).
Enantiomeric Separation
It is used in the enantiomeric separation of its isomers by normal-phase high-performance liquid chromatography, important in the quantitative determination of isomers in bulk drugs (Jadhav & Pathare, 2015).
Oxidizing Agent
It acts as a chiral oxidizing agent in various reactions, for instance, in the sulfoxidation of bis(ethylenedithio)-tetrathiafulvalene to chiral sulfoxides (Chas et al., 2008).
Organic Synthesis
The compound finds extensive use in organic synthesis, particularly in stereo- and regioselective oxidation of nucleophiles and in cycloaddition reactions (Davis, 2018).
Safety And Hazards
“(1S)-(+)-(10-Camphorsulfonyl)oxaziridine” should be handled with care. Avoid dust formation and breathing vapors, mist, or gas8. In case of skin contact, wash off with soap and plenty of water8. If swallowed, rinse mouth with water and consult a physician8.
Zukünftige Richtungen
The reactivity of perfluorinated oxaziridines, including “(1S)-(+)-(10-Camphorsulfonyl)oxaziridine”, should be explored more, especially in C-H activation reactions6. N-transfer oxaziridines are very useful for electrophilic amination processes6.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
(1S,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10?,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJBUGPGFNISJ-INKAGXRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
CAS RN |
104322-63-6 |
Source


|
| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

